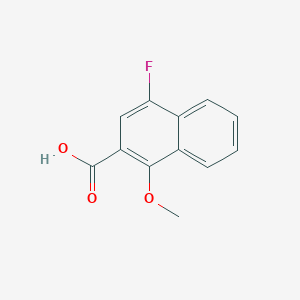

4-Fluoro-1-methoxy-2-naphthoic acid

Vue d'ensemble

Description

4-Fluoro-1-methoxy-2-naphthoic acid is an organic compound belonging to the family of naphthalene carboxylic acids. It has the molecular formula C12H9FO3 and a molecular weight of 220.2 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a naphthalene ring, making it a unique derivative of naphthoic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methoxy-2-naphthoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1-substituted naphthalene, followed by hypochlorite oxidation to form the corresponding naphthoic acid. This intermediate is then reduced using lithium aluminum hydride to yield the carbinol, which is subsequently brominated and fluorinated . Another method involves the reaction of 1-methoxynaphthalene with potassium tert-butoxide and butyllithium in the presence of cyclohexane and tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-1-methoxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Fluoro-1-methoxy-2-naphthoic acid has garnered attention for its potential use in drug synthesis. The compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceutical agents.

NMDA Receptor Modulation

Recent studies indicate that derivatives of naphthoic acids, including this compound, can act as allosteric modulators of NMDA receptors. These receptors are crucial in neurological pathways, and their modulation can have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia. Research has demonstrated that structural modifications to naphthoic acid derivatives can enhance their inhibitory activity at specific NMDA receptor subtypes, which may lead to the development of novel pharmacological agents with improved selectivity and efficacy .

Agricultural Applications

The compound is also utilized in the agricultural sector, particularly in the formulation of herbicides and pesticides. Its fluorinated structure enhances its biological activity and stability, making it an effective agent against various pests and weeds.

Case Study: Herbicide Development

A study explored the synthesis of fluorinated naphthoic acids for use in herbicide formulations. The introduction of fluorine atoms into the naphthoic acid structure was found to significantly improve herbicidal activity compared to non-fluorinated counterparts. This enhancement is attributed to increased lipophilicity and metabolic stability, allowing for more effective targeting of plant growth regulators .

Material Science Applications

In material science, this compound is employed in the synthesis of dyes and pigments. The unique properties imparted by the fluorine atom contribute to the stability and colorfastness of these materials.

Synthesis of Dyes

Research has shown that incorporating fluorinated naphthoic acids into dye formulations can improve their photostability and overall performance. For instance, studies on dye-sensitized solar cells have indicated that fluorinated compounds can enhance light absorption properties, thereby increasing energy conversion efficiency .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | NMDA receptor modulation | Potential treatments for neurological disorders |

| Agriculture | Herbicide formulation | Enhanced efficacy against pests |

| Material Science | Synthesis of dyes and pigments | Improved stability and performance |

Mécanisme D'action

The mechanism of action of 4-Fluoro-1-methoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Yersinia PTP YopH, an enzyme involved in bacterial virulence . The compound’s extended aromatic system allows it to interact with the enzyme’s active site, thereby inhibiting its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-1-naphthoic acid: Similar in structure but lacks the methoxy group.

1-Methoxy-2-naphthoic acid: Similar in structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-1-methoxy-2-naphthoic acid is unique due to the presence of both fluorine and methoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-Fluoro-1-methoxy-2-naphthoic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a methoxy group on the naphthalene ring, which influences its chemical reactivity and biological interactions. The compound has been identified as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical applications.

The mechanism of action involves its interaction with specific molecular targets. Notably, it acts as an inhibitor of Yersinia PTP YopH, an enzyme associated with bacterial virulence, highlighting its potential role in antimicrobial therapies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The activity is believed to be influenced by the compound's lipophilicity and electronic properties, which enhance its ability to penetrate bacterial membranes .

Cytotoxicity and Apoptosis Induction

The compound's derivatives have shown significant cytotoxic effects in cancer cell lines. For instance, certain naphthoquinone derivatives related to this compound demonstrated a marked increase in apoptotic cell numbers compared to untreated controls, suggesting that structural modifications can enhance cytotoxicity against tumor cells .

| Compound | Viable Cells (%) | Apoptotic Cells (%) |

|---|---|---|

| Untreated Control | 99.0 | 0.0 |

| Naphthoquinone Derivative 3 | 16.8 | 66.4 |

| Naphthoquinone Derivative 10 | 18.4 | 79.0 |

This table summarizes the cytotoxic effects observed in treated versus untreated cells, illustrating the potential of these derivatives in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various naphthoic acid derivatives, including this compound. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Mycobacterium strains, suggesting a structure-activity relationship that favors specific substitutions for improved efficacy .

- Cancer Treatment : In another study focusing on the cytotoxicity of naphthoquinones derived from naphthoic acids, it was found that modifications at specific positions on the naphthalene ring significantly affected the compounds' ability to induce apoptosis in cancer cells. This research underscores the importance of chemical structure in developing effective anticancer agents .

Propriétés

IUPAC Name |

4-fluoro-1-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3/c1-16-11-8-5-3-2-4-7(8)10(13)6-9(11)12(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPJNLSSYVNWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.